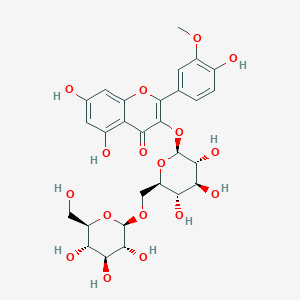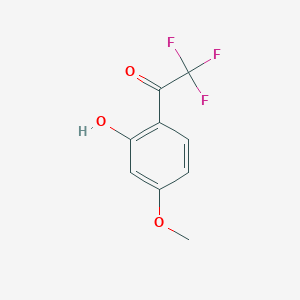![molecular formula C9H10FNO B048874 1-[4-Fluoro-2-(methylamino)phenyl]ethanone CAS No. 124958-64-1](/img/structure/B48874.png)
1-[4-Fluoro-2-(methylamino)phenyl]ethanone
Descripción general
Descripción
1-[4-Fluoro-2-(methylamino)phenyl]ethanone, also known as 4-FMA, is a synthetic compound that belongs to the phenethylamine and amphetamine classes. It is a designer drug that has gained popularity among recreational drug users due to its stimulant effects. However, 4-FMA has also been studied for its potential scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone is not fully understood. However, it is known to act as a releasing agent for dopamine, norepinephrine, and serotonin. This leads to an increase in their levels in the brain, resulting in the stimulant effects of the compound. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been shown to inhibit the reuptake of these neurotransmitters, further enhancing their effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone are similar to other amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to an increase in energy levels. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been shown to increase alertness, focus, and euphoria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-Fluoro-2-(methylamino)phenyl]ethanone in lab experiments is its similarity to other amphetamines. This makes it a useful reference compound for comparative studies. Additionally, its stimulant effects can be used to study the effects of amphetamines on the central nervous system. However, the use of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone in lab experiments is limited by its potential for abuse and its lack of clinical relevance.
Direcciones Futuras
There are several future directions for the study of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone. One area of research could focus on the potential therapeutic uses of the compound. For example, it could be studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone and its effects on the brain. Finally, the potential for abuse and addiction associated with 1-[4-Fluoro-2-(methylamino)phenyl]ethanone could be further studied to better understand its risks and potential for harm.
Aplicaciones Científicas De Investigación
1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to have similar effects to other amphetamines such as methamphetamine and MDMA. Therefore, it can be used as a reference compound for comparative studies. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been used to study the effects of amphetamines on the central nervous system and the potential mechanisms of action.
Propiedades
Número CAS |
124958-64-1 |
|---|---|
Nombre del producto |
1-[4-Fluoro-2-(methylamino)phenyl]ethanone |
Fórmula molecular |
C9H10FNO |
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
1-[4-fluoro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10FNO/c1-6(12)8-4-3-7(10)5-9(8)11-2/h3-5,11H,1-2H3 |
Clave InChI |
KMQUWNASNVJFPB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)F)NC |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)F)NC |
Sinónimos |
Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

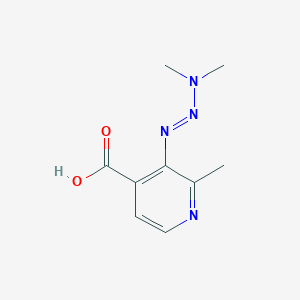
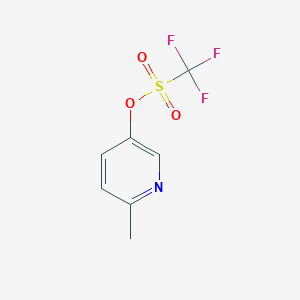
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
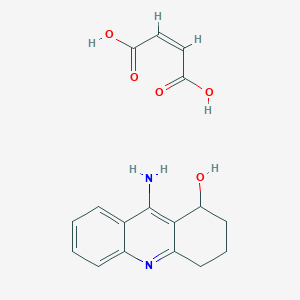
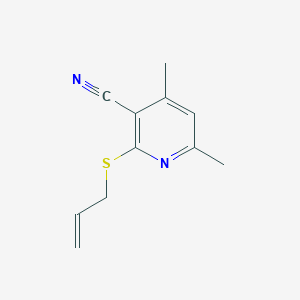
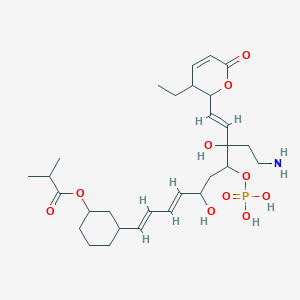
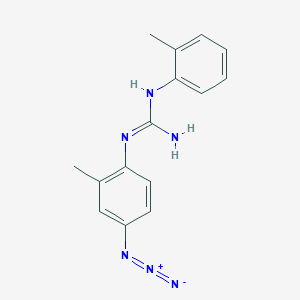
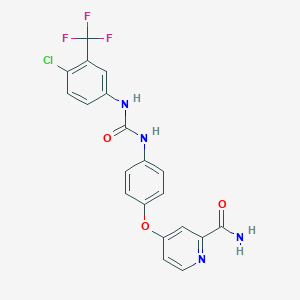
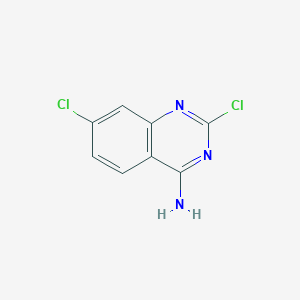
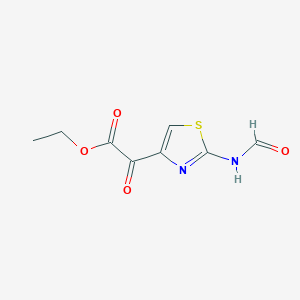
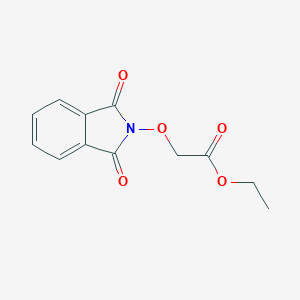
![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
